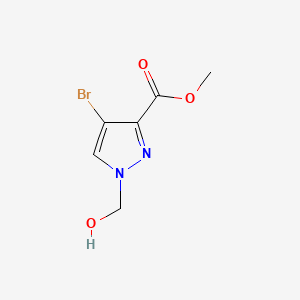

methyl 4-bromo-1-(hydroxymethyl)-1H-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC14663628

Molecular Formula: C6H7BrN2O3

Molecular Weight: 235.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H7BrN2O3 |

|---|---|

| Molecular Weight | 235.04 g/mol |

| IUPAC Name | methyl 4-bromo-1-(hydroxymethyl)pyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C6H7BrN2O3/c1-12-6(11)5-4(7)2-9(3-10)8-5/h2,10H,3H2,1H3 |

| Standard InChI Key | JZMVZVXAUWXJFV-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=NN(C=C1Br)CO |

Introduction

Methyl 4-bromo-1-(hydroxymethyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the pyrazole family. It features a pyrazole ring with a bromine atom at the 4-position and a hydroxymethyl group at the 1-position, along with a methyl ester group at the 3-position. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural characteristics.

Synthesis and Preparation

The synthesis of methyl 4-bromo-1-(hydroxymethyl)-1H-pyrazole-3-carboxylate can be achieved through various synthetic routes, which allow for tailored modifications to enhance its biological activity or create new derivatives for research purposes. These methods typically involve the manipulation of pyrazole rings and the introduction of specific functional groups.

Applications and Potential Uses

This compound is of interest in medicinal chemistry due to its potential biological activities. The pyrazole ring is a common motif in many pharmaceuticals, and modifications such as the addition of a bromine atom and a hydroxymethyl group can significantly alter its properties. The compound can serve as a starting material for further chemical transformations to create novel therapeutic agents.

Similar Compounds

Several compounds share structural similarities with methyl 4-bromo-1-(hydroxymethyl)-1H-pyrazole-3-carboxylate, highlighting the diversity within the pyrazole family. Some notable examples include:

| Compound Name | CAS Number | Similarity |

|---|---|---|

| Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate | 1232838-31-1 | 0.92 |

| Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate | 400877-53-4 | 0.89 |

| 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4 | 0.91 |

| Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate | 1232838-31-1 | 0.90 |

| Methyl 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid | 84547-93-3 | 0.71 |

These compounds underscore the versatility of pyrazole derivatives in chemical and pharmaceutical research.

Stability and Handling

Methyl 4-bromo-1-(hydroxymethyl)-1H-pyrazole-3-carboxylate is stable at room temperature. It should be stored in a cool, dry place away from direct sunlight and moisture to maintain its integrity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume